molecular formula C7H8FNO B1338792 1-(3-Fluoropyridin-2-yl)ethanol CAS No. 87674-14-4

1-(3-Fluoropyridin-2-yl)ethanol

Cat. No.: B1338792
CAS No.: 87674-14-4
M. Wt: 141.14 g/mol
InChI Key: VWXJHLSFAQVXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoropyridin-2-yl)ethanol is a fluorinated pyridine derivative with the molecular formula C7H8FNO. This compound is of significant interest in scientific research due to its unique physical, chemical, and biological properties. The presence of a fluorine atom in the pyridine ring imparts distinct characteristics, making it valuable in various applications, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)ethanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with ethylene oxide under basic conditions to yield the desired product . Another approach involves the use of copper fluoride as a fluorinating agent in the presence of tert-butyl nitrite and an organic solvent .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of copper fluoride as a fluorinating agent in a one-pot process is favored due to its simplicity, mild reaction conditions, and stable yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(3-Fluoropyridin-2-yl)ethanone.

    Reduction: Formation of 1-(3-Fluoropyridin-2-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

    Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

    1-(6-Fluoropyridin-3-yl)ethanol: Another fluorinated pyridine derivative with similar properties.

    2-Fluoropyridine: A simpler fluorinated pyridine used in various chemical syntheses.

    3-Fluoropyridine: A precursor in the synthesis of 1-(3-Fluoropyridin-2-yl)ethanol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of both a hydroxyl group and a fluorine atom in the pyridine ring makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXJHLSFAQVXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520590
Record name 1-(3-Fluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87674-14-4
Record name 3-Fluoro-α-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87674-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluoropyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.